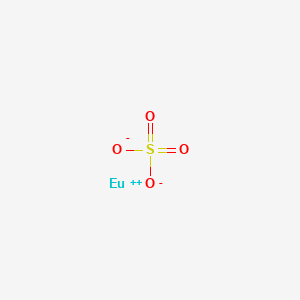

Europium(2+) sulphate

Descripción general

Descripción

Europium(2+) sulphate, with the chemical formula EuSO₄, is an inorganic compound that contains europium in the +2 oxidation state. It is known for its two polymorphs, α and β, with the latter being more stable and isostructural with barium sulphate. This compound is typically colorless and insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Europium(2+) sulphate can be synthesized by adding soluble europium(2+) salts to dilute sulphuric acid. This method involves the reduction of europium(3+) to europium(2+) using a reducing agent such as zinc powder, followed by the precipitation of this compound from the solution .

Industrial Production Methods: Industrial production of this compound often involves the reduction of europium(3+) oxide with metallic europium at high temperatures. This process yields europium(2+) oxide, which is then treated with sulphuric acid to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Europium(2+) sulphate undergoes various chemical reactions, including:

Oxidation: Europium(2+) can be oxidized to europium(3+) in the presence of oxidizing agents.

Reduction: Europium(3+) can be reduced to europium(2+) using reducing agents like zinc powder.

Substitution: Europium(2+) can participate in substitution reactions where it replaces other cations in compounds.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Zinc powder, hydrogen gas.

Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures, depending on the specific reaction.

Major Products:

Oxidation: Europium(3+) sulphate.

Reduction: Europium(2+) oxide.

Substitution: Various europium-containing compounds.

Aplicaciones Científicas De Investigación

Luminescence Applications

1.1. Phosphors for Display Technologies

Europium(II) sulfate is utilized as a phosphor in display technologies, particularly in light-emitting diodes (LEDs) and fluorescent lamps. Its ability to emit light in the blue to deep red spectrum makes it suitable for creating white light when combined with other phosphors. The luminescence efficiency of europium compounds can be optimized through various synthesis methods, including solid-state reactions and sol-gel processes. Studies have shown that the emission peaks of europium ions can be tailored by adjusting the host matrix composition, leading to enhanced brightness and color quality in displays .

1.2. Photoluminescent Materials

Research indicates that europium(II) sulfate exhibits strong photoluminescent properties when doped into various matrices such as strontium aluminate. The emission spectra typically show significant peaks at specific wavelengths, which are crucial for applications in optoelectronics . The synthesis of europium-doped phosphors has been optimized to achieve maximum luminescence under UV excitation, making them ideal for applications in lighting and display technologies.

Coordination Chemistry

2.1. Magnetic Resonance Imaging (MRI)

Europium(II) sulfate plays a role in coordination chemistry, where its unique oxidation states (+2 and +3) allow for tunable properties that are beneficial in magnetic resonance imaging (MRI). The coordination of europium ions with various ligands has been shown to enhance the contrast in MRI scans, making it a valuable tool for biomedical imaging .

2.2. Catalysis

The distinct electronic properties of europium ions facilitate their use as catalysts in chemical reactions. Research has demonstrated that europium complexes can effectively catalyze various organic transformations, leveraging their dual oxidation states to stabilize reaction intermediates . This application is particularly relevant in synthetic chemistry where efficient catalysis is required.

Bioconjugation and Immunoassays

3.1. Antibody Labeling

Europium(II) sulfate is increasingly used for labeling antibodies in immunoassays due to its strong fluorescence properties. When europium-labeled antibodies bind to specific antigens, they produce detectable signals under laser excitation, allowing for sensitive detection of biomolecules in clinical diagnostics .

3.2. Cellular Imaging

Case studies have shown that europium complexes can be utilized for cellular imaging applications. For example, a study demonstrated the use of europium-labeled probes to track cellular uptake and localization within live cells, providing insights into cellular processes and interactions . The brightness enhancement observed upon protonation of these complexes further underscores their potential for real-time imaging applications.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Display Technologies | Used as phosphors in LEDs and fluorescent lamps | Enhanced luminescence through optimized synthesis |

| Magnetic Resonance Imaging | Acts as a contrast agent via coordination chemistry | Improved imaging quality with europium complexes |

| Catalysis | Catalyzes organic reactions using europium complexes | Effective stabilization of reaction intermediates |

| Bioconjugation | Labels antibodies for immunoassays | Sensitive detection of biomolecules |

| Cellular Imaging | Probes for tracking cellular processes | Real-time imaging with brightness enhancement |

Mecanismo De Acción

The mechanism by which europium(2+) sulphate exerts its effects is primarily through its ability to undergo redox reactions. The europium(2+) ion can easily transition between the +2 and +3 oxidation states, making it a versatile agent in various chemical processes. Its luminescent properties are attributed to the electronic transitions within the europium ion, which can be tuned through coordination chemistry .

Comparación Con Compuestos Similares

Europium(3+) sulphate (Eu₂(SO₄)₃): Contains europium in the +3 oxidation state and is more soluble in water compared to europium(2+) sulphate.

Barium sulphate (BaSO₄): Isostructural with the β polymorph of this compound and shares similar insolubility in water.

Strontium sulphate (SrSO₄): Similar in structure and properties to this compound due to the comparable ionic radii of strontium and europium(2+).

Uniqueness: this compound is unique due to its divalent europium ion, which is relatively rare among lanthanide compounds. This divalent state imparts distinct redox and luminescent properties, making it valuable in various scientific and industrial applications .

Actividad Biológica

Europium(II) sulfate (EuSO₄) is an inorganic compound that has garnered attention in the biomedical field due to its unique properties and potential applications. This article delves into the biological activity of europium(II) sulfate, focusing on its osteogenic, angiogenic, antibacterial, and anti-tumor properties, supported by data tables and relevant research findings.

Overview of Europium(II) Sulfate

Europium(II) sulfate exists in two polymorphic forms: α and the more stable β form. The β form is insoluble in water, which may influence its biological interactions and applications in biomedicine .

Biological Properties

1. Osteogenic Activity

Research has demonstrated that europium-doped biomaterials can enhance osteogenesis. For instance, a study involving europium-doped calcium polyphosphate showed significant increases in the secretion of osteogenesis-related proteins when tested on MC3T3-E1 cells. The optimal concentration was found to be 5% europium .

| Biomaterial | Experimental Group | Control Group | Cell Type | Results | Reference |

|---|---|---|---|---|---|

| Europium-doped calcium polyphosphate | 5% EuCCP | Blank control group | MC3T3-E1 | Increased secretion of osteogenesis-related proteins |

2. Angiogenic Activity

Europium compounds have also shown promising angiogenic effects. In vitro studies with human umbilical vein endothelial cells (HUVECs) indicated that europium-doped materials significantly enhanced the expression of angiogenic genes. The best results were observed at a 5% concentration of europium .

| Biomaterial | Experimental Group | Control Group | Cell Type | Results | Reference |

|---|---|---|---|---|---|

| Europium-doped calcium polyphosphate | 5% EuCCP | Blank control group | HUVECs | Increased secretion of angiogenesis-related proteins |

3. Antibacterial Activity

The antibacterial properties of europium compounds are concentration-dependent and have been explored as potential alternatives to traditional antibiotics. Studies show that europium ions can inhibit bacterial growth effectively, making them suitable for developing antibiotic-free antibacterial agents .

Case Study 1: Tissue Regeneration

A notable study highlighted the role of europium-containing biomaterials in promoting tissue regeneration. In vivo experiments demonstrated that these materials significantly accelerated wound healing and skin appendage regeneration, showcasing their potential for use in regenerative medicine .

Case Study 2: Antitumor Effects

Research has also investigated the anti-tumor properties of europium compounds. Some studies suggest that europium-doped materials may inhibit tumor cell proliferation, although further research is needed to elucidate the underlying mechanisms and efficacy in clinical settings .

The biological activity of europium(II) sulfate can be attributed to several mechanisms:

- Ion Release: Europium ions can influence cellular signaling pathways that regulate growth and differentiation.

- Reactive Oxygen Species (ROS): Europium compounds may modulate ROS levels, which are crucial in various biological processes including apoptosis and cell proliferation.

- Biocompatibility: The low toxicity and good biocompatibility of europium make it an attractive candidate for biomedical applications.

Propiedades

IUPAC Name |

europium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQORTHCHCYWSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884249 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-54-6 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.